molecular formula C9H17N3 B8481766 2-amino-4-piperidin-1-ylbutanenitrile

2-amino-4-piperidin-1-ylbutanenitrile

Cat. No.: B8481766
M. Wt: 167.25 g/mol
InChI Key: WEFUSXCHYBTSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-piperidin-1-ylbutanenitrile is an organic compound that features a piperidine ring attached to a propane backbone with amino and cyano functional groups. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-piperidin-1-ylbutanenitrile can be achieved through various synthetic routes. One common method involves the reaction of piperidine with a suitable precursor such as 3-chloropropanenitrile under basic conditions to form the desired product. The reaction typically requires a solvent like ethanol and a base such as sodium hydroxide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-piperidin-1-ylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-4-piperidin-1-ylbutanenitrile depends on its specific interactions with molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site or as a receptor agonist/antagonist by interacting with specific receptors. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-1-cyano-3-(morpholin-4-yl)-propane: Similar structure with a morpholine ring instead of piperidine.

    1-Amino-1-cyano-3-(pyrrolidin-1-yl)-propane: Contains a pyrrolidine ring.

    1-Amino-1-cyano-3-(azepan-1-yl)-propane: Features an azepane ring.

Uniqueness

2-amino-4-piperidin-1-ylbutanenitrile is unique due to the presence of the piperidine ring, which can impart different steric and electronic properties compared to other similar compounds. This can influence its reactivity and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-amino-4-piperidin-1-ylbutanenitrile

InChI

InChI=1S/C9H17N3/c10-8-9(11)4-7-12-5-2-1-3-6-12/h9H,1-7,11H2

InChI Key

WEFUSXCHYBTSKH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The above aldehyde (1 equiv) is mixed with NaCN (1.1 equiv), NH4Cl (1.1 equiv) are mixed together in 2 Molar NH3/MeOH (4 equiv NH3). The flask is fitted with a reflux condenser and the mixture is refluxed. At the end of each of the first 3 h an additional equivalent of NH3 in MeOH is added. The reaction mixture is cooled and the excess solids are filtered away on a frit. The filtrate is concentrated by rotary evaporation and the residue is triturated with diethyl ether and the mixture is filtered again. The filtrate is concentrated on a rotovap. The product is purified, if necessary, by flash chromatography on silica with EtOAc/hexanes as an eluent to yield 1-amino-1-cyano-3-(piperid-1-yl)-propane.
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